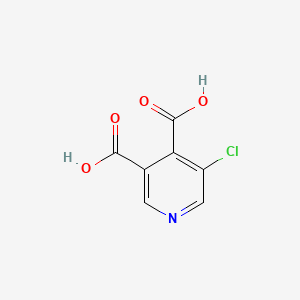

5-Chloropyridine-3,4-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGJYIOPGDYHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855990 | |

| Record name | 5-Chloropyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-62-6 | |

| Record name | 5-Chloropyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloropyridine 3,4 Dicarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. google.comorganic-chemistry.orgnih.gov For 5-Chloropyridine-3,4-dicarboxylic acid, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the pyridine (B92270) ring and the carbon-halogen bond.

A logical retrosynthetic approach would involve two main strategies:

Strategy 1: Late-stage Chlorination. This approach disconnects the C-Cl bond, leading to pyridine-3,4-dicarboxylic acid as the immediate precursor. This precursor can be further disconnected through various routes to simpler acyclic compounds. The key challenge in this strategy is the regioselective chlorination of the pyridine ring at the 5-position.

Strategy 2: Construction of the Chlorinated Pyridine Core. This strategy involves building the pyridine ring with the chlorine atom already in place. This can be achieved through cyclization reactions of appropriately substituted acyclic precursors or through the oxidative cleavage of a larger, pre-formed chlorinated heterocyclic system, such as a quinoline (B57606) derivative.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound molecule from simpler, often acyclic, starting materials through a sequence of reactions that build the pyridine core and introduce the required functional groups.

Condensation and Cyclization Approaches to the Pyridine Core

The construction of the pyridine ring is a cornerstone of many synthetic strategies. acsgcipr.org Cyclization reactions, often involving the condensation of smaller molecules, provide a powerful means to assemble the heterocyclic core. njit.eduresearchgate.netnih.gov For the synthesis of this compound, this would typically involve the reaction of a chlorinated three-carbon component with a fragment that can provide the remaining two carbons and the nitrogen atom. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of pyridine synthesis, such as the Hantzsch or Guareschi-Thorpe reactions, can be adapted with chlorinated starting materials. acsgcipr.org

Directed Oxidation Protocols for Carboxylic Acid Group Formation

A common and effective method for the formation of pyridine dicarboxylic acids is the oxidation of substituted pyridine or fused-ring systems like quinoline. researchgate.net The oxidation of a suitably substituted 5-chloroquinoline (B16772) derivative presents a viable route to this compound. For instance, the oxidation of a 5-chloro-3,4-dialkylquinoline could yield the desired product.

A well-established method for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidative conversion of 8-substituted quinolines using hydrogen peroxide in an alkaline aqueous medium. This process can be adapted for the synthesis of the target compound.

| Parameter | Condition/Value |

| Oxidant | Hydrogen peroxide (30% w/w) |

| Base | Aqueous potassium hydroxide (B78521) |

| Temperature (oxidation) | 75–95°C |

| Reaction time | Approximately 3.5 hours |

| Acidification pH | 1.6–1.8 |

| Product Purity | ~96% |

Another oxidative approach involves the ring cleavage of a chloro-substituted quinoxaline. The oxidation of 2-chloroquinoxaline (B48734) with potassium permanganate (B83412) can yield the dimethyl ester of the target acid, which can then be hydrolyzed to this compound.

Selective Halogenation Strategies for Pyridine Ring Chlorination

The direct chlorination of pyridine-3,4-dicarboxylic acid is a challenging yet plausible route. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions difficult, often requiring harsh conditions. youtube.comchemrxiv.org The regioselectivity of the chlorination is a critical factor. Radical chlorination at high temperatures is a potential method for introducing a chlorine atom onto the pyridine ring. youtube.com

Modern approaches to selective pyridine halogenation involve the use of designed phosphine (B1218219) reagents that can direct the halogenation to a specific position. researchgate.netchemrxiv.org While not specifically reported for pyridine-3,4-dicarboxylic acid, these methods offer a potential pathway for the controlled introduction of the chlorine atom at the 5-position.

Multi-component Reactions in the Synthesis of Substituted Pyridine Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govnih.gov The synthesis of substituted pyridines can be achieved through various MCRs. acsgcipr.org For the synthesis of this compound, an MCR could potentially involve the condensation of a chlorinated aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source. The resulting dihydropyridine (B1217469) could then be oxidized to the desired aromatic product. The development of a specific MCR for this target compound would require careful selection of chlorinated starting materials that favor the desired substitution pattern.

Indirect Synthesis via Functionalization of Precursor Molecules

Indirect synthetic routes start with a pre-formed pyridine or a related heterocyclic system and introduce the necessary functional groups through a series of transformations.

A prominent indirect route to this compound is the functionalization of a more readily available chlorinated pyridine derivative. For example, starting from 3,5-dichloropicolinic acid, selective thiolation at the 3-position can be achieved, followed by further transformations to introduce the second carboxylic acid group and subsequent manipulation of the sulfur-containing group. google.comgoogle.com

Another approach involves the functionalization of a pre-existing pyridine-3,4-dicarboxylic acid. This would necessitate the selective introduction of a chlorine atom at the 5-position. As mentioned in section 2.2.3, this can be a challenging transformation due to the electron-deficient nature of the pyridine ring. However, methods involving N-oxidation to activate the ring towards electrophilic attack could be explored.

Carboxylic Acid Group Introduction and Derivatization

A primary route to obtaining the precursor, 3,4-pyridinedicarboxylic acid, involves the oxidative cleavage of isoquinoline (B145761). In a typical procedure, isoquinoline is subjected to strong oxidizing agents, which break open the benzene (B151609) ring portion of the molecule, yielding the desired dicarboxylic acid of the pyridine ring. guidechem.com

One established method utilizes concentrated sulfuric acid in the presence of a selenium catalyst. guidechem.com The reaction is carried out at elevated temperatures, where isoquinoline is added portion-wise to the acidic selenium mixture. This vigorous oxidation cleaves the fused benzene ring, forming the two carboxylic acid groups at the 3 and 4 positions of the pyridine core.

Table 1: Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline

| Reactant | Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|

This table presents illustrative data based on established synthetic procedures for 3,4-pyridinedicarboxylic acid. guidechem.com

Halogenation of Pyridine Dicarboxylic Acid Intermediates

The subsequent step involves the selective chlorination of the 3,4-pyridinedicarboxylic acid intermediate at the 5-position. The presence of two deactivating carboxyl groups on the pyridine ring makes direct electrophilic substitution challenging. However, the electronic nature of the pyridine ring, with its inherent electron deficiency, directs electrophiles to the β-positions (3 and 5). With the 3-position already occupied, the 5-position becomes a primary site for substitution, although forcing conditions may be required.

A plausible method for this transformation is direct chlorination using a suitable chlorinating agent, potentially with a catalyst to enhance reactivity. The reaction would likely be conducted in a robust solvent, such as concentrated sulfuric acid or oleum, which can facilitate the generation of a potent electrophilic chlorine species.

Table 2: Hypothetical Halogenation of 3,4-Pyridinedicarboxylic Acid

| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Product |

|---|

This table outlines a conceptual pathway for the chlorination step, as direct literature on this specific transformation is not widely available. Conditions are inferred from general principles of pyridine chemistry.

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical to obtaining a compound of high purity. Aromatic carboxylic acids, such as this compound, are typically crystalline solids at room temperature. lookchem.com Their purification can be achieved through several standard laboratory techniques.

Recrystallization: This is a primary method for purifying solid organic compounds. The crude this compound would be dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified acid crystallizes out, leaving impurities behind in the solvent. lookchem.com Given the polar nature of the dicarboxylic acid, solvents like water, ethanol, or aqueous mixtures are likely candidates.

Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid groups. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form its water-soluble disodium (B8443419) salt. This solution can then be washed with an organic solvent to remove any non-acidic impurities. Subsequent acidification of the aqueous layer with a mineral acid, such as hydrochloric acid, will precipitate the purified this compound, which can then be collected by filtration. lookchem.comgoogle.com The pH must be carefully adjusted to be significantly below the pKa of the carboxylic acid groups to ensure complete precipitation. lookchem.com

Chromatography: For achieving very high purity or for separating mixtures that are difficult to resolve by other means, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be an effective tool. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase, often an aqueous buffer. By suppressing the ionization of the carboxylic acid groups through pH control of the mobile phase, retention and separation can be effectively managed. nih.govnih.gov

Table 3: Purification Techniques for Aromatic Carboxylic Acids

| Technique | Principle | Typical Solvents/Reagents | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Water, Ethanol, Acetic Acid, Toluene | Selection of an appropriate solvent is crucial for good recovery and purity. |

| Acid-Base Extraction | Conversion to a salt to alter solubility. | NaOH, HCl, Diethyl Ether, Ethyl Acetate (B1210297) | pH control is essential for both salt formation and precipitation. lookchem.com |

This table summarizes common purification methods applicable to the target compound based on general chemical principles. lookchem.comnih.gov

Chemical Reactivity and Transformation Pathways of 5 Chloropyridine 3,4 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups on the pyridine (B92270) ring are the primary sites for a variety of chemical transformations, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation.

The conversion of the carboxylic acid groups of 5-Chloropyridine-3,4-dicarboxylic acid to esters is a fundamental transformation. Standard methods such as Fischer-Speier esterification are applicable, where the dicarboxylic acid is reacted with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Given that the starting material is a dicarboxylic acid, this reaction can yield a mixture of the mono-ester and the di-ester, with the di-ester being favored by using a large excess of the alcohol. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder, neutral conditions using coupling reagents. The dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (DMAP) system is a well-established method for esterifying carboxylic acids with alcohols. orgsyn.org In this process, DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to facilitate the ester formation. orgsyn.org This method is particularly useful for reactions sensitive to strong acids.

A relevant industrial process for similar compounds involves the palladium-catalyzed reaction of dichloropyridine compounds with carbon monoxide and an alcohol to form pyridine dicarboxylic acid esters. google.com While this synthesizes the ester directly rather than from the carboxylic acid, it highlights the stability and importance of these ester derivatives.

Table 1: Representative Esterification Conditions

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol) in large excess, catalytic H₂SO₄, heat. masterorganicchemistry.com | Dimethyl or Diethyl 5-chloropyridine-3,4-dicarboxylate | Equilibrium reaction; water removal drives it to completion. masterorganicchemistry.com |

The carboxylic acid functionalities of this compound can be converted into amides by reaction with primary or secondary amines. Direct condensation requires high temperatures to drive off water, but the reaction is more commonly facilitated by coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. bachem.comyoutube.com

The formation of an amide bond is a type of nucleophilic acyl substitution. omicsonline.org A wide array of modern coupling reagents can be employed, which are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.comomicsonline.orgpeptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its non-explosive alternatives can suppress side reactions and racemization, particularly in peptide synthesis. bachem.comomicsonline.orgresearchgate.net

For direct amidation, heterogeneous catalysts such as niobium(V) oxide (Nb₂O₅) have been shown to be effective. nih.gov This catalyst is water- and base-tolerant, facilitating the reaction between dicarboxylic acids and amines to form diamides under heating. nih.govresearchgate.net

Table 2: Common Reagents for Amide Formation

| Reagent Class | Examples | Base Required | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | No (but often used with additives) | EDC forms a water-soluble urea (B33335) byproduct, simplifying purification. bachem.com Can lead to N-acylurea side products. bachem.comresearchgate.net |

| Phosphonium Salts | Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Yes (e.g., DIPEA) | Highly reactive reagents, suitable for sterically hindered couplings. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Yes (e.g., DIPEA) | Fast reaction rates and low racemization. bachem.comomicsonline.org COMU is a safer alternative to benzotriazole-based reagents. peptide.com |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids are generally stable to heat, but decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. khanacademy.org In this compound, each carboxylic acid is β to the other, and the entire pyridine ring system is electron-deficient.

The thermal decarboxylation of pyridinecarboxylic acids often proceeds through a zwitterionic intermediate involving the pyridine nitrogen. For pyridine-2-carboxylic acids (picolinic acids), a common mechanism involves the formation of a ylide intermediate. researchgate.net For pyridine-3-carboxylic acids (nicotinic acids), decarboxylation is more difficult but can be catalyzed. The decarboxylation of heteroaromatic carboxylic acids can be promoted by catalysts such as silver carbonate (Ag₂CO₃) or copper salts. organic-chemistry.orggoogleapis.com In some cases, strong acid and high temperatures are required. googleapis.com

Given the structure of this compound, selective mono-decarboxylation could potentially be achieved, likely removing the carboxyl group at the 4-position due to electronic and steric influences. The mechanism would likely involve a cyclic transition state, especially if heated in a suitable solvent. libretexts.org For instance, studies on related 2-pyridone-3-carboxylic acids have shown that decarboxylation can be achieved by heating with potassium carbonate in toluene. nih.gov

The two adjacent carboxylic acid groups of this compound are ideally positioned to form a cyclic anhydride upon dehydration. This intramolecular reaction can typically be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or oxalyl chloride. libretexts.orgnih.govkhanacademy.org The formation of a five-membered anhydride ring is generally favorable. khanacademy.org

The resulting 5-chloropyridine-3,4-dicarboxylic anhydride is a reactive intermediate. It can be converted to cyclic imides by reaction with ammonia (B1221849) or primary amines. researchgate.net A more direct route to imides involves the condensation of the dicarboxylic acid with an amine, often using a catalyst. For example, niobium(V) oxide (Nb₂O₅) has been shown to be a versatile and reusable catalyst for the synthesis of cyclic imides from dicarboxylic acids and various amines, including aliphatic and aromatic ones. researchgate.net The reaction proceeds by heating the substrates with the catalyst, efficiently removing water to drive the formation of the imide ring. researchgate.net Alternatively, dicarboxylic anhydrides can be reacted with urea or its derivatives to yield the corresponding imide. google.com

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to N-oxidation and quaternization reactions.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using peroxy acids (peracids) such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. arkat-usa.org Hydrogen peroxide in acetic acid is also a common reagent system for this purpose. arkat-usa.org The N-oxidation of chloropyridines has been specifically studied, with processes developed for their conversion to the corresponding N-oxides. dcu.iegoogle.com For instance, a process using hydrogen peroxide and acetic acid in the presence of a catalyst like maleic anhydride can be used for the N-oxidation of 2-chloropyridine. google.com Theoretical calculations confirm that N-oxidation of a chloropyridine can facilitate further reactions, such as nucleophilic substitution of the chlorine atom, by altering the electronic properties of the ring. nih.gov

Quaternization involves the alkylation of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide), forming a pyridinium (B92312) salt. This is a standard S_N2 reaction where the pyridine nitrogen acts as the nucleophile. The reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the molecule's properties, making the ring even more electron-deficient and susceptible to nucleophilic attack.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetic anhydride |

| 4-Amino-3,5,6-trichloropicolinic acid |

| 4-Amino-2-chlorobenzoic acid |

| 3-Amino-6-chloropyridine-2-carboxylic acid |

| 3-Aminopicolinic acid |

| Aniline |

| Benzoic anhydride |

| Benzofuran-2(3H)-one |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) |

| Carbon dioxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 2-Chloropyridine |

| 4-Chloropyridine-2-carboxylic acid |

| 5-Chloro-3-alkylsulfanyl-pyridine-2-carboxylate |

| 5-Chloro-pyridine-2-carboxylic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Glutaric acid |

| Hydrogen peroxide |

| 1-Hydroxybenzotriazole (HOBt) |

| 2-(2-Hydroxyphenyl)acetic acid |

| 3-Hydroxypicolinic acid |

| 1-Indanone |

| Maleic anhydride |

| Methyl iodide |

| Niobium(V) oxide (Nb₂O₅) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) |

| Oxalyl chloride |

| Phenylacetic acid |

| 3-Phenylpropionic acid |

| Phthalic acid |

| Picolinic acid |

| Potassium carbonate |

| Pyridine |

| Silver carbonate |

| Sulfuric acid |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |

| Tosic acid (TsOH) |

Salt Formation and Proton Transfer Studies

The presence of two carboxylic acid groups and a basic pyridine nitrogen atom makes this compound an amphoteric molecule capable of undergoing intra- and intermolecular proton transfer to form salts or zwitterions. The likelihood of proton transfer in a multi-component crystal, leading to the formation of a salt rather than a co-crystal, can often be predicted using the ΔpKa rule. This rule states that for an acid-base pair, a salt is likely to form if the difference between the pKa of the base's conjugate acid and the pKa of the acid is greater than a certain value (typically > 4). rsc.org

For this compound, proton transfer can occur between the carboxylic acid groups and the pyridine nitrogen or with an external acid or base. The electronic environment significantly influences the pKa values of the functional groups. The electron-withdrawing nature of the chlorine atom and the two carboxylic acid groups lowers the basicity of the pyridine nitrogen, thus decreasing its pKa. Conversely, the electronegative pyridine ring and the adjacent chlorine atom increase the acidity of the carboxylic acid groups. The precise outcome of salt versus co-crystal formation with another molecule depends on the relative pKa values of the interacting species and the stabilizing energy of the resulting crystal lattice. rsc.org

Reactions Involving the Halogen Atom (Chlorine)

The chlorine atom at the C-5 position is a key site for synthetic modification, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. nih.gov The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. Attack by a nucleophile is favored at the C-2 (ortho) and C-4 (para) positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

Transition-metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboronic acids to form biaryl compounds. libretexts.orgorganic-chemistry.org It is a highly versatile method applicable to chloropyridines. researchgate.netnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Microwave-enhanced Suzuki-Miyaura coupling has been effectively used for the synthesis of aryl-substituted pyridyl oxadiazol-2(3H)-one analogues starting from 5-chloropyridine derivatives, demonstrating the viability of this reaction on the 5-chloro-substituted pyridine core. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive chloroarenes. organic-chemistry.orgnih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C, 12 h | 76% (for 2-chloropyridine) | nih.gov |

| Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | Good to excellent | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of aryl halides with terminal alkynes, typically using a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction constructs C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals and organic materials. wikipedia.orgnih.gov The catalytic cycle involves both a palladium cycle, similar to the Suzuki reaction, and a copper cycle, which forms a copper acetylide intermediate that participates in the transmetalation step. wikipedia.org Copper-free variants have also been developed. nih.govnih.gov Given its broad applicability to aryl halides, the Sonogashira coupling represents a feasible pathway for introducing alkyne moieties at the C-5 position of this compound, provided that the functional groups are compatible with the basic reaction conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination is renowned for its exceptional functional group tolerance and broad substrate scope, having largely replaced harsher traditional methods. wikipedia.org The reaction involves a palladium catalyst with specialized, often bulky, phosphine (B1218219) ligands. libretexts.org The choice of base is critical and must be compatible with the substrate; options range from strong bases like sodium tert-butoxide to weaker ones like cesium carbonate, depending on the functional groups present. libretexts.org This reaction could be applied to this compound to introduce a wide variety of amino groups at the C-5 position.

The chlorine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. A mild and efficient method involves using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent with a palladium catalyst. This system has been shown to reduce a variety of chloroarenes at room temperature. msu.edu The reaction is initiated by catalytic amounts of palladium(II) acetate (B1210297) and requires an activator, such as aqueous potassium fluoride. This method exhibits excellent functional group tolerance, leaving esters, amides, and nitriles intact, making it a potentially suitable method for converting this compound into pyridine-3,4-dicarboxylic acid. msu.edu

Reactions on the Pyridine Ring System

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene (B151609). masterorganicchemistry.com The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles. wikipedia.org This deactivation is exacerbated under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion that is even more resistant to electrophilic attack. wikipedia.org

Reduction of the Pyyridine Nucleus

The reduction of the heteroaromatic pyridine nucleus in this compound to its corresponding saturated piperidine (B6355638) derivative represents a significant chemical transformation. This process, typically achieved through catalytic hydrogenation, fundamentally alters the electronic and structural properties of the molecule, transitioning from a planar, aromatic system to a flexible, alicyclic amine. The reaction generally requires the use of a metal catalyst and a hydrogen source, often under elevated pressure and temperature, to overcome the inherent stability of the aromatic ring.

The hydrogenation of substituted pyridines can be a challenging endeavor, with the reaction's success and selectivity often dependent on the nature and position of the substituents on the ring, the choice of catalyst, and the reaction conditions. rsc.orgresearchgate.net For chloropyridine carboxylic acids, the reduction of the pyridine ring is a feasible pathway, leading to the formation of the corresponding piperidine derivatives.

While specific research on the reduction of the pyridine nucleus of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related analogues. A notable example is the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. When this compound is subjected to catalytic reduction with a platinum catalyst (such as Adams' catalyst, PtO₂) in a glacial acetic acid solvent, the pyridine ring is hydrogenated to yield piperidine-4-carboxylic acid. researchgate.net This transformation demonstrates that the presence of both chlorine and carboxylic acid substituents on the pyridine ring does not preclude the successful reduction of the aromatic nucleus.

The choice of catalyst and reaction conditions is crucial in directing the outcome of the hydrogenation. Various catalysts, including platinum, palladium, rhodium, and ruthenium, are commonly employed for the reduction of pyridine derivatives. researchgate.netresearchgate.net For instance, platinum oxide (PtO₂) in a protic solvent like glacial acetic acid under hydrogen pressure (50-70 bar) has been shown to be effective for the synthesis of piperidine derivatives from substituted pyridines. researchgate.netresearchgate.net Similarly, rhodium-based catalysts, such as Rh₂O₃, have been reported to facilitate the reduction of a broad range of functionalized pyridines under milder conditions, such as 5 bar of hydrogen pressure at 40°C in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org

In the context of this compound, it is anticipated that catalytic hydrogenation would lead to the formation of 5-chloro-piperidine-3,4-dicarboxylic acid. The general reaction scheme is presented below:

It is important to note that under certain harsh hydrogenation conditions, dehalogenation (the removal of the chlorine atom) can occur as a side reaction. The selectivity of the reduction—hydrogenation of the pyridine ring without cleavage of the carbon-chlorine bond—would depend on the careful selection of the catalyst, solvent, temperature, and pressure.

The following table summarizes the conditions used for the catalytic hydrogenation of analogous substituted pyridines, providing insight into the potential conditions applicable to the reduction of this compound.

Table 1. Conditions for Catalytic Hydrogenation of Substituted Pyridines

| Starting Material | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine-4-carboxylic acid | Platinum (Adams' catalyst) | Glacial Acetic Acid | Not specified | Piperidine-4-carboxylic acid | researchgate.net |

| Substituted Pyridines | Platinum Oxide (PtO₂) | Glacial Acetic Acid | 50-70 bar H₂, Room Temp. | Piperidine derivatives | researchgate.netresearchgate.net |

Derivatives and Analogs of 5 Chloropyridine 3,4 Dicarboxylic Acid

Synthesis and Characterization of Ester Derivatives

The esterification of pyridine (B92270) carboxylic acids is a fundamental transformation for creating versatile intermediates. For 5-Chloropyridine-3,4-dicarboxylic acid, the two carboxylic acid groups can be converted into ester functionalities through several established methods.

Conversely, the hydrolysis of diester derivatives back to the dicarboxylic acid is also a critical reaction. This is typically achieved by treating the diester with a base such as sodium hydroxide (B78521) (NaOH), followed by acidification with an acid like sulfuric acid (H₂SO₄). This method is noted to be suitable for scaling up and can produce a high-purity acid product.

The characterization of these ester derivatives is crucial for confirming their structure. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS), which provide detailed information about the molecular framework. nih.govresearchgate.net Infrared (IR) spectroscopy is also employed to identify the characteristic carbonyl stretching frequencies of the ester groups. researchgate.net

Table 1: General Methods for Ester Synthesis and Hydrolysis

| Reaction | Key Reagents & Conditions | Purpose | Typical Characterization |

|---|---|---|---|

| Esterification | Alcohol, EDC, DMAP, CH₂Cl₂ | Synthesis of ester derivatives | ¹H-NMR, ¹³C-NMR, Mass Spec |

| Hydrolysis | NaOH or other base, followed by H₂SO₄ or other acid | Conversion of esters back to dicarboxylic acid | Purity analysis |

Synthesis and Characterization of Amide Derivatives

Amide derivatives of this compound are synthesized by forming an amide bond between the carboxylic acid groups and an amine. This transformation can be achieved through two primary pathways: activation of the carboxylic acid or conversion to an acyl chloride intermediate.

In the first method, the dicarboxylic acid is reacted directly with a primary or secondary amine using a coupling agent. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dimethylformamide (DMF) or dichloromethane. patsnap.commdpi.com Triethylamine is often added to act as a base. patsnap.com This method was successfully used to synthesize pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridin-2-yl)-amide], a structurally related compound. patsnap.com

The second, more traditional method involves the conversion of the dicarboxylic acid to the more reactive di-acyl chloride. This is typically done using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF. nih.gov The resulting 5-chloropyridine-3,4-dicarbonyl dichloride can then be reacted with a wide range of primary aromatic monoamines to yield the corresponding diamide. nih.govgoogle.com This process is versatile, allowing for the incorporation of amines with various substituents, provided they are inert to the acid chloride function. google.com

Characterization of the resulting amide derivatives is performed using standard spectroscopic methods, including ¹H and ¹³C NMR, mass spectrometry, and elemental analysis to confirm the proposed structures. mdpi.comnih.gov

Table 2: Selected Amide Synthesis Reactions

| Starting Material | Reagents | Product Type | Reference Example |

|---|---|---|---|

| Dicarboxylic Acid | Amine, EDCI, HOBt, Triethylamine | Diamide | Synthesis of pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide] patsnap.com |

| Dicarboxylic Acid | Oxalyl Chloride, then Amine | Diamide | General procedure for pyridine-2,6-dicarboxamides nih.gov |

| Dicarboxylic Acid | Amine, Mukaiyama Reagent, NEt₃, THF | Diamide | Imidazolium salt-supported Mukaiyama reagent for amide bond formation rsc.org |

Synthesis and Characterization of Anhydride (B1165640) and Imide Derivatives

The two adjacent carboxylic acid groups of this compound make it an ideal precursor for the formation of cyclic anhydride and imide derivatives.

The cyclic anhydride can be readily synthesized by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. This intramolecular condensation reaction results in a stable five-membered anhydride ring fused to the pyridine core.

Cyclic imides are formed by reacting the dicarboxylic acid or its anhydride with a primary amine or ammonia (B1221849). For example, five-membered cyclic imide derivatives (succinimides) and six-membered cyclic imide derivatives (glutarimides) have been synthesized by reacting succinic anhydride or glutaric anhydride, respectively, with substituted aminopyridines. researchgate.net Applying this logic, reacting 5-chloropyridine-3,4-dicarboxylic anhydride with an amine would yield the corresponding N-substituted 5-chloropyrrolo[3,4-c]pyridine-1,3-dione. The structures of these imide derivatives are confirmed through spectroscopic analysis, including ¹H NMR, IR, and elemental analysis. researchgate.net

Structural Modifications and Isomeric Investigations

The structure of this compound and its derivatives can be modified to investigate structure-activity relationships and explore novel chemical space. These modifications can involve changes to the pyridine ring itself or alterations in the nature and position of its substituents.

Investigations into related isomers provide valuable structural insights. For example, the crystallographic characterization of 5-chloropyridine-2,3-diamine, a diamino analog of a dicarboxylic acid isomer, reveals that the two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular interactions. nih.gov This steric effect is an important consideration for the reactivity and conformation of ortho-substituted pyridines like this compound. The crystal packing of different chloropyridine isomers is also influenced by the position of the substituents, leading to different hydrogen-bonding motifs. nih.gov

Further structural modifications can include the reduction of the pyridine ring. For example, 1,4-dihydropyridine-3,5-dicarboxylates are a well-known class of compounds synthesized from related precursors, demonstrating that the aromaticity of the pyridine core can be altered to create entirely different molecular scaffolds. researchgate.net The study of co-crystals, where pyridine derivatives are combined with dicarboxylic acids, also offers insights into noncovalent interactions and supramolecular assemblies that guide crystal structure. mdpi.com

Related Halogenated Pyridine Carboxylic Acid Systems

The study of other halogenated pyridine carboxylic acids provides a comparative context for understanding the role of the chlorine atom and the carboxylic acid groups in this compound. The nature and position of the halogen substituent can significantly impact the chemical reactivity and the supramolecular architecture of the resulting derivatives. nih.gov

For instance, in co-crystals formed between halogenated pyridine amides and carboxylic acids, the halogen atom (Cl, Br, or I) can participate in structure-directing halogen bonds. nih.gov The strength and prevalence of these interactions can compete with traditional hydrogen bonding, leading to different crystal packing architectures. nih.gov

Synthetic strategies for other halogenated systems are also informative. The synthesis of 2-halogen-pyridine-carboxylic acid amides is a well-established process. google.com Furthermore, selective functionalization of multi-halogenated pyridines is a powerful tool. A notable example is the selective thiolation of 3,5-dichloropicolinic acid to produce 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylate, a key intermediate in agrochemicals. This demonstrates how one halogen can be selectively replaced while another remains, a principle applicable to the broader field of halogenated pyridine chemistry.

Spectroscopic and Structural Elucidation Methodologies for 5 Chloropyridine 3,4 Dicarboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement of a molecule in solution. For 5-Chloropyridine-3,4-dicarboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the pyridine (B92270) ring—featuring a chlorine atom and two carboxylic acid groups—dictates the specific chemical shifts observed.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring (H-2 and H-6). The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups. The acidic protons of the two carboxyl groups would likely appear as a single, broad singlet at a significantly downfield chemical shift (typically >10 ppm), though they may sometimes be unobserved due to exchange with residual water in the solvent. chemicalbook.comorganicchemistrydata.orgcsustan.edu

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals, corresponding to the five carbons of the pyridine ring and the two carboxyl carbons. The carbons attached to electronegative atoms (C-5 bearing the chlorine, and C-3 and C-4 bearing the carboxyl groups) are expected to be shifted downfield. The carbonyl carbons of the dicarboxylic acids will appear at the lowest field, typically in the 165-185 ppm range. researchgate.netorganicchemistrydata.orgtestbook.combhu.ac.inoregonstate.edu The chemical shifts for the ring carbons are influenced by the positions of the substituents. testbook.com

¹⁵N NMR: The ¹⁵N NMR spectrum would show a single resonance for the pyridine nitrogen. Its chemical shift provides insight into the electronic state of the heterocyclic ring. For comparison, the nitrogen in pyridine itself resonates at a specific frequency, and the presence of electron-withdrawing substituents like chlorine and carboxylic acids would shift this value. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on typical chemical shift ranges for substituted pyridines and carboxylic acids. Actual experimental values may vary based on solvent and other conditions. organicchemistrydata.orgcsustan.eduorganicchemistrydata.orgoregonstate.edupdx.edu

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | 8.5 - 9.0 | |

| C-2 | 150 - 155 | |

| C-3 | 138 - 142 | |

| C-4 | 145 - 150 | |

| C-5 | 130 - 135 | |

| H-6 | 8.8 - 9.2 | |

| C-6 | 152 - 157 | |

| 3-COOH | 10 - 13 (broad) | |

| 3-C OOH | 165 - 175 | |

| 4-COOH | 10 - 13 (broad) | |

| 4-C OOH | 165 - 175 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-2 and H-6), confirming their scalar coupling relationship within the spin system of the pyridine ring. chemicalbook.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals for H-2 and H-6 to their corresponding ¹³C signals (C-2 and C-6). nih.govmdpi.com The carboxylic acid protons would not show a correlation as they are not bonded to carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, which is useful for confirming spatial proximity. In this case, a NOESY spectrum would show a cross-peak between the H-2 and H-6 protons, indicating their relative proximity on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

For this compound, the spectra would be dominated by absorptions from the carboxylic acid groups and the substituted pyridine ring.

O-H Stretch: A very broad absorption band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. libretexts.orgresearchgate.net

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid groups would appear around 1700 cm⁻¹. libretexts.orglibretexts.org The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. libretexts.org

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to give rise to an absorption in the fingerprint region, typically between 850 and 550 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1300 | Medium, Broad |

| Pyridine Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong |

| C-Cl Bond | C-Cl Stretch | 550 - 850 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS allows for the determination of the exact molecular formula.

For this compound (Molecular Formula: C₇H₄ClNO₄), the molecular weight is approximately 201.56 g/mol .

Molecular Ion Peak ([M]⁺): In an MS experiment, the molecular ion peak would be observed. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak ([M+2]⁺) that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: The molecule is expected to fragment in predictable ways under electron ionization (EI) or collision-induced dissociation (CID). Key fragmentation pathways for dicarboxylic acids often involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov Common fragmentation patterns would likely include:

Loss of a carboxyl group: [M - COOH]⁺

Sequential loss of two carboxyl groups.

Loss of HCl from the ring.

HRMS would confirm the elemental composition of the parent ion and its major fragments, solidifying the structural assignment.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its solid-state characteristics. The structure would be defined by the interplay of hydrogen bonds, potential halogen bonds, and π-π stacking. nih.govmdpi.comacs.org

Hydrogen Bonding: The most dominant intermolecular force would be hydrogen bonding between the carboxylic acid groups. libretexts.orgyoutube.com It is highly probable that the molecules would form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules. mdpi.comresearchgate.net Additional weaker C-H···O hydrogen bonds involving the ring protons and carbonyl oxygens may also contribute to the crystal packing. researchgate.net The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring has the potential to act as a halogen bond donor. nih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or the nitrogen atom of an adjacent pyridine ring. researchgate.netnih.govacs.orgju.edu.jo The presence and strength of such C-Cl···O or C-Cl···N interactions would be a key feature of the crystal packing.

π-π Stacking: The planar aromatic pyridine rings are likely to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would likely be of the offset face-to-face or edge-to-face type, helping to stabilize the three-dimensional crystal lattice. nih.gov

Computational and Theoretical Studies on 5 Chloropyridine 3,4 Dicarboxylic Acid

Non-covalent Interaction (NCI) and Hirshfeld Surface Analysis

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the non-covalent interaction (NCI) and Hirshfeld surface analysis of 5-Chloropyridine-3,4-dicarboxylic acid. While computational and crystallographic studies, including Hirshfeld surface analysis, are common for characterizing intermolecular interactions in the solid state of related compounds like pyridine-dicarboxylic acids and their derivatives, no such detailed analysis appears to have been published for this compound itself.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts such as hydrogen bonds, halogen bonds, and van der Waals forces. Similarly, Non-Covalent Interaction (NCI) analysis provides a qualitative and quantitative picture of weak interactions in molecular systems.

Studies on analogous compounds offer insights into the types of interactions that might be expected in this compound. For instance, research on co-crystals of various pyridine (B92270) derivatives with dicarboxylic acids highlights the prevalence of strong O–H···N hydrogen bonds between the carboxylic acid groups and the pyridine nitrogen atom. nih.govmdpi.com Furthermore, analyses of other chloropyridine derivatives and pyridine dicarboxylic acids in the solid state often reveal a complex network of interactions, including C–H···O, C–H···N, and sometimes π-stacking interactions between the pyridine rings. nih.govresearchgate.net The presence of a chlorine atom could also introduce the possibility of halogen bonding (C–Cl···O or C–Cl···N), which is a significant directional interaction in crystal engineering. mdpi.com

However, without a determined crystal structure for this compound, any discussion of its specific intermolecular interactions remains speculative. The precise nature and relative contributions of these non-covalent forces are dependent on the specific packing arrangement of the molecules in the solid state. Detailed research, including single-crystal X-ray diffraction followed by theoretical calculations like Hirshfeld surface and NCI analysis, would be required to elucidate the supramolecular architecture of this particular compound.

Due to the lack of specific data in the public domain, no detailed research findings or data tables for the Non-covalent Interaction (NCI) and Hirshfeld Surface Analysis of this compound can be presented.

Applications of 5 Chloropyridine 3,4 Dicarboxylic Acid in Advanced Materials and Catalysis

Utilization as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, 5-Chloropyridine-3,4-dicarboxylic acid serves as a multidentate ligand, capable of binding to metal ions through its nitrogen and oxygen donor atoms. This property has been exploited to construct a variety of coordination complexes with tailored structures and properties. The presence of the chlorine atom can also influence the electronic properties and the crystal packing of the resulting complexes.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.commdpi.com The specific geometry and connectivity of the this compound ligand direct the assembly of the metal centers into one-, two-, or three-dimensional networks. mdpi.comnih.gov

The synthesis of these materials typically involves the self-assembly of the metal salt and the dicarboxylic acid ligand under hydrothermal or solvothermal conditions. nih.gov The choice of metal ion, solvent, and reaction temperature can influence the final structure and dimensionality of the resulting framework. researchgate.net For instance, different metal ions can lead to frameworks with varying topologies and pore sizes. The resulting coordination polymers can exhibit diverse structures, from simple one-dimensional chains to complex three-dimensional interpenetrating networks. nih.govrsc.org

Table 1: Examples of Coordination Polymers Constructed from Pyridine (B92270) Dicarboxylic Acid Derivatives

| Metal Ion | Ligand | Dimensionality | Structural Feature |

|---|---|---|---|

| Cd(II) | Pyrazine-2,5-dicarboxylic acid | 3D | Distorted octahedral coordination geometry with a narrow rectangular channel. researchgate.net |

| Mn(II) | 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | 3D | Supramolecular structure extended from one-dimensional ladder chains. nih.gov |

| Cd(II) | 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | 3D | Layered structure extended into a 3D supramolecular framework via π-π interactions. nih.gov |

Investigation of Metal-Ligand Binding Modes and Coordination Geometries

The coordination number and the preferred geometry of the metal ion play a crucial role in determining the final structure. libretexts.org Common coordination geometries observed in complexes with pyridine-dicarboxylic acid ligands include octahedral, tetrahedral, and square planar. libretexts.org For example, a metal ion with a coordination number of six will typically adopt an octahedral geometry, with the ligands arranged at the corners of an octahedron. libretexts.org The specific binding mode of the ligand, along with the coordination preferences of the metal, results in a wide range of structural possibilities. sciencenet.cn

Table 2: Common Coordination Geometries

| Coordination Number | Molecular Geometry |

|---|---|

| 4 | Tetrahedral or Square Planar libretexts.org |

| 5 | Trigonal Bipyramidal or Square Pyramidal libretexts.org |

The distortion from ideal geometries is common in these complexes and can be influenced by the steric and electronic effects of the ligands. sciencenet.cn

Supramolecular Assemblies and Crystal Engineering

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding and π-π stacking play a critical role in the crystal engineering of materials based on this compound. nih.govworktribe.com These interactions direct the self-assembly of the coordination complexes into higher-order supramolecular architectures. sciencenet.cn

Hydrogen bonds can form between the carboxylate groups, coordinated water molecules, and the pyridine nitrogen. nih.gov The aromatic pyridine rings can participate in π-π stacking interactions, which help to stabilize the crystal lattice and can lead to the formation of layered or three-dimensional structures. rsc.org The strategic use of these non-covalent interactions is a key aspect of crystal engineering, allowing for the rational design of materials with desired properties and topologies. worktribe.commdpi.com The formation of co-crystals with other molecules can also be guided by these supramolecular synthons. mdpi.comrsc.org

Role as a Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. sigmaaldrich.com Its functional groups—the carboxylic acids and the chloro substituent—offer multiple reaction sites for chemical modification.

Precursor for Complex Heterocyclic Systems and Functional Molecules

The pyridine ring is a fundamental heterocyclic structure found in a vast array of functional molecules. nih.govlifechemicals.com this compound can serve as a starting material for the synthesis of more elaborate heterocyclic systems. The carboxylic acid groups can be converted into other functional groups, such as esters, amides, or alcohols, through standard organic transformations. The chlorine atom can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. These transformations enable the construction of a diverse library of pyridine derivatives with potential applications in various fields.

Synthesis of Pharmaceutical Intermediates (excluding any clinical data or dosage)

Pyridine-based compounds are integral to the pharmaceutical industry, with many approved drugs containing this heterocyclic motif. lifechemicals.com this compound and its derivatives can serve as key intermediates in the synthesis of pharmaceutically relevant molecules. For example, related chloropyridine boronic acids are used in the preparation of orexin (B13118510) receptor antagonists. sigmaaldrich.com The dicarboxylic acid functionality allows for the construction of molecules with specific spatial arrangements of functional groups, which is often crucial for biological activity. The ability to selectively modify the pyridine core makes this compound a versatile platform for the development of new pharmaceutical intermediates.

Polymer Chemistry and Material Science Applications (e.g., monomers for functional polymers)

There is no available scientific literature or patent data describing the use of this compound as a monomer for the synthesis of functional polymers such as polyesters or polyamides. Research into pyridine-based polymers typically utilizes other isomers. For instance, studies have explored the potential of various pyridine dicarboxylic acid (PDC) isomers like 2,4-PDC, 2,5-PDC, and 2,6-PDC for creating polyesters with unique properties. researchgate.netwur.nl These investigations aim to develop renewable alternatives to petroleum-based monomers like terephthalic acid. wur.nl However, this compound is not mentioned in these studies as a candidate monomer. The structural rigidity and potential for bio-based production of PDCs make them interesting for material science, but the research has not yet extended to this specific chloro-substituted isomer. wur.nl

Application in Catalysis

The application of this compound in catalysis is not documented in the reviewed literature. The subsequent subsections further elaborate on the absence of information in specific catalytic roles.

No studies were identified that investigate or report any organocatalytic activity for this compound. While pyridine derivatives can act as organocatalysts, the research focus has been on other substituted pyridines.

The use of pyridine dicarboxylic acids as polytopic ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) is well-established. dergipark.org.tr These materials can exhibit catalytic properties. For example, coordination polymers built with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid have been synthesized and tested for catalytic activity in Knoevenagel condensation reactions. acs.orgnih.gov Similarly, frameworks derived from pyridine-3,5-dicarboxylic acid and various metal ions have been extensively studied. rsc.org

Despite the extensive research on related isomers as ligands, there are no specific reports on the synthesis of coordination polymers or metal-organic frameworks using this compound as the organic linker. Consequently, there is no data on its role as a ligand in homogeneous or heterogeneous metal-catalyzed reactions. The presence and position of the chlorine atom and the carboxylic acid groups would theoretically make it a viable, albeit electronically and sterically different, candidate for forming such structures, but this potential has not been explored in the available literature.

Mentioned Compounds

As no article was generated, a table of compounds is not applicable.

Future Directions and Emerging Research Avenues for 5 Chloropyridine 3,4 Dicarboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The transition toward a sustainable chemical industry necessitates the development of environmentally benign and efficient synthetic methods. wur.nlwur.nl Current research on pyridine (B92270) dicarboxylic acids (PDCs) is increasingly focused on moving away from fossil fuel-based feedstocks and harsh reaction conditions.

Future synthetic strategies for 5-Chloropyridine-3,4-dicarboxylic acid are expected to embrace green chemistry principles. A significant avenue of exploration involves the use of biomass as a starting material. wur.nl Research has demonstrated the potential to produce PDC isomers like 2,4-PDC and 2,5-PDC from lignin (B12514952) and glucose, utilizing enzymatic and electrochemical pathways. wur.nl Adapting these bio-based routes for the synthesis of the 3,4-dicarboxylic acid scaffold is a key future challenge.

Furthermore, biocatalysis presents a promising alternative to traditional chemical synthesis. ukri.org The development of new biocatalytic routes from sustainable sources to create substituted pyridines is an active area of research. ukri.org Identifying or engineering enzymes that can perform specific chlorination and carboxylation reactions on bio-derived pyridine precursors could lead to highly efficient and selective production of this compound. Such methods would minimize waste and avoid the use of hazardous reagents often employed in conventional organic synthesis. clockss.org

| Synthetic Approach | Potential Feedstock | Key Advantages | Research Focus |

| Biocatalytic Routes | Biomass, Lignin, Glucose | High selectivity, Mild conditions, Reduced waste | Enzyme discovery and engineering for targeted synthesis. ukri.org |

| Chemo-enzymatic Synthesis | Bio-derived intermediates | Combination of chemical efficiency and biological selectivity | Integration of catalytic steps with biocatalytic transformations. |

| Flow Chemistry | Halogenated Pyridines | Improved safety, Scalability, High efficiency | Optimization of reaction parameters and catalyst development for continuous production. |

Exploration of Advanced Catalytic Applications and Mechanistic Insights

The inherent structural features of this compound—specifically its dicarboxylic acid groups and electron-withdrawing chlorine atom—make it a highly versatile ligand for creating advanced catalysts. The pyridine nitrogen and carboxylate oxygens provide multiple coordination sites for metal ions, enabling the construction of sophisticated metal-organic frameworks (MOFs) and coordination polymers.

Future research will likely focus on harnessing these compounds as catalysts for critical industrial and environmental reactions. For instance, pyridine-based metal complexes have shown efficiency as electrocatalysts and photoelectrocatalysts for the reduction of CO2 to CO. nih.gov The electronic properties of the 5-chloro-substituted ligand could be fine-tuned to modulate the redox potentials of the metallic center, potentially enhancing catalytic activity and selectivity. nih.govresearchgate.net Density Functional Theory (DFT) studies on similar systems have revealed that metal-ligand orbital interactions are a key driving force in determining catalytic pathways, an area ripe for exploration with this specific ligand. nih.gov

Mechanistic studies will be crucial to understanding and optimizing these catalytic systems. Investigating the role of the chlorine substituent in influencing the electronic structure of the catalyst's active site and its interaction with substrates will provide invaluable insights for designing more efficient and robust catalysts. researchgate.net

Integration into Hybrid and Nanomaterials for Specific Functions

The ability of this compound to act as a bridging ligand is central to its potential use in materials science. Its integration into hybrid organic-inorganic materials and nanomaterials is a burgeoning research area. The formation of coordination polymers and MOFs is a prominent example. rsc.org

The properties of these materials can be tailored by selecting different metal ions and by leveraging the specific characteristics of the 5-chloropyridine-3,4-dicarboxylate ligand. The chlorine atom, for example, can influence the framework's pore size, stability, and affinity for certain guest molecules through halogen bonding and other noncovalent interactions. nih.gov This opens up possibilities for applications in:

Gas Storage and Separation: MOFs derived from similar pyridine dicarboxylate N-oxides have been investigated for their ability to enhance CO2 separation. nih.gov The specific electronic and steric profile of the 5-chloro ligand could lead to materials with high selectivity for CO2 over other gases like N2. rsc.org

Sensors: The interaction of the material's framework with specific analytes could induce a detectable change in its physical properties (e.g., luminescence), forming the basis for chemical sensors.

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. nih.gov

Future work will involve the synthesis and characterization of novel hybrid materials incorporating this ligand, with a focus on establishing clear structure-property relationships to guide the design of materials for targeted functions.

Advanced Computational Methodologies for Predictive Design and Property Optimization

Advanced computational methods are becoming indispensable tools in modern chemistry and materials science. For this compound, these methodologies offer a pathway to predict its behavior and the properties of its derivatives before undertaking costly and time-consuming laboratory synthesis.

Density Functional Theory (DFT) calculations, for example, can be used to analyze the supramolecular assemblies formed by the molecule. mdpi.com These studies can elucidate the strength and nature of noncovalent interactions, such as hydrogen and halogen bonds, which govern the crystal engineering of co-crystals and coordination polymers. nih.govmdpi.com Molecular electrostatic potential (MEP) surfaces and Quantum Theory of Atoms-in-Molecules (QTAIM) are other computational tools that provide deep insights into intermolecular bonding. mdpi.com

Predictive modeling can be applied to:

Crystal Structure Prediction: Foreseeing how molecules will arrange in a solid state is crucial for designing materials with desired properties.

Reactivity and Stability: Computational models can predict the compound's reactivity in various chemical environments and assess the thermal stability of resulting materials. rsc.org

Property Optimization: By simulating the effects of structural modifications, researchers can computationally screen for derivatives with optimized catalytic, electronic, or adsorption properties.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new functional materials based on this compound.

Synergistic Research with Related Halogenated Pyridine Carboxylic Acid Systems

The properties and potential applications of this compound can be better understood through comparative studies with other halogenated pyridine carboxylic acids. The nature of the halogen substituent (e.g., fluorine, bromine, iodine) can significantly impact the molecule's electronic properties, acidity, and its ability to form halogen bonds. nih.govnih.gov

A systematic investigation of a series of halogenated analogues could reveal important structure-activity relationships. For instance, studies on halogenated pyridine amides have shown that the structural influence of halogens in co-crystals increases in the order of Cl < Br < I, with bromine and iodine engaging in structure-directing halogen bonds that are absent in the chloro-analogue. nih.gov

| Halogen Substituent | Key Property Influence | Potential Research Focus |

| Fluorine | High electronegativity, potential for increased biological activity. nih.gov | Synthesis of fluoro-analogues for comparative studies in enzyme inhibition. |

| Chlorine | Moderate electronegativity and size, balances electronic effects and steric hindrance. | Baseline for comparative studies, focus on catalytic and materials applications. |

| Bromine | Stronger halogen bond donor than chlorine. | Exploring the role of Br···O/N interactions in crystal engineering and materials design. nih.gov |

| Iodine | Strongest halogen bond donor in the series, significant structural influence. nih.gov | Designing highly ordered supramolecular architectures based on strong I···O/N halogen bonds. |

This comparative approach will not only provide fundamental insights into the role of halogenation in molecular design but also create a broader library of building blocks for crystal engineering and the development of advanced functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-chloropyridine-3,4-dicarboxylic acid, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with pyridine-3,4-dicarboxylic acid (cinchomeronic acid) as a precursor. Chlorination can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled acidic conditions.

- Step 2 : Optimize reaction parameters: Temperature (60–80°C), solvent (e.g., DMF or acetic acid), and stoichiometric ratios (excess chlorinating agent for higher yield).

- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

- Yield Factors : Side reactions (e.g., over-chlorination) can reduce yield. Monitor reaction progress using TLC or HPLC .

- Analog Synthesis Insight : Pyridine-3,4-dicarboxylic acid synthesis via CO₂ insertion (73% yield) suggests adaptability for chlorinated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve 3D crystal structure and confirm chlorine substitution at the 5-position. Example: Pyridine-3,4-dicarboxylate Zn/Cd coordination polymers were characterized with single-crystal XRD (orthorhombic/monoclinic systems) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Cl at ~600 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures guide material applications (e.g., MOFs) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm purity.

Q. How do physicochemical properties (e.g., solubility, acidity) influence experimental design?

- Methodological Answer :

- Solubility : Limited solubility in non-polar solvents (due to dicarboxylic groups) necessitates polar solvents (DMSO, water at basic pH). Adjust pH to deprotonate carboxyl groups for aqueous reactions.

- Acidity : pKa values (~2.5 for carboxyl groups) affect ligand behavior in metal coordination. Pre-deprotonation (e.g., using NaOH) enhances binding to metal ions like Ni²⁺ or Zn²⁺ .

- Reactivity : Chlorine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, directing substitution reactions .

Advanced Research Questions

Q. How does the chlorination position (e.g., 5-chloro vs. 2-chloro isomers) impact coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Steric Effects : 5-chloro substitution minimizes steric hindrance compared to 2-chloro analogs, enabling tighter metal-ligand binding (e.g., Cd²⁺ or Zn²⁺). Example: Pyridine-3,4-dicarboxylate forms 3D frameworks with helical chains .

- Electronic Effects : Chlorine’s inductive effect alters electron density at nitrogen, modulating MOF photoluminescence. Compare emission spectra of 5-chloro vs. non-chlorinated analogs .

- Synthetic Strategy : Use hydrothermal synthesis (120–150°C, 24–48 hrs) with metal salts (e.g., Zn(NO₃)₂) to test coordination versatility .

Q. What ligand design strategies enhance the bioactivity of this compound in pharmacological studies?

- Methodological Answer :

- Metal Complexation : Coordinate with transition metals (e.g., Ni²⁺) to improve bioactivity. Example: Pyridine-3,4-dicarboxylic acid-Ni complexes show cytotoxic effects against cancer cells .

- Derivatization : Introduce hydroxyl or amine groups at the 2-position to enhance solubility and binding to biological targets.

- In Vitro Testing : Use MTT assays on cell lines (e.g., HeLa) to compare IC₅₀ values of free ligand vs. metal complexes .

Q. How can researchers resolve contradictions in spectroscopic data across synthetic batches?

- Methodological Answer :

- Hypothesis Testing : Attribute discrepancies to impurities (e.g., unreacted precursor) or polymorphic forms.

- Multi-Technique Validation : Cross-validate using XRD (crystallinity), NMR (purity), and mass spectrometry (molecular ion peaks).

- Case Study : Pyridine-3,4-dicarboxylic acid MOFs showed batch-dependent photoluminescence due to minor structural distortions; resolved via controlled cooling rates during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.